4-Amino-3-ethyl-5-fluorobenzonitrile
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Overview
Description
4-Amino-3-ethyl-5-fluorobenzonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of benzonitrile, featuring an amino group at the 4-position, an ethyl group at the 3-position, and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and substitution reactions. One common method includes the following steps:
Nitration: The precursor compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Substitution: The ethyl and fluorine groups are introduced through substitution reactions using appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-ethyl-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
4-Amino-3-ethyl-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethyl-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
4-Amino-3-fluorobenzonitrile: Lacks the ethyl group, which may affect its reactivity and applications.
4-Amino-3-ethylbenzonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
3-Ethyl-5-fluorobenzonitrile: Lacks the amino group, which is crucial for certain reactions and interactions.
Uniqueness: 4-Amino-3-ethyl-5-fluorobenzonitrile is unique due to the presence of all three functional groups (amino, ethyl, and fluorine), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FN2 |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-amino-3-ethyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-2-7-3-6(5-11)4-8(10)9(7)12/h3-4H,2,12H2,1H3 |
InChI Key |
CZLZPDVKKYQNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C#N)F)N |
Origin of Product |
United States |
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